MFCD18316530

Description

MFCD18316530 is a chemical compound of significant interest in pharmaceutical and organic chemistry research. Compounds with MDL identifiers such as MFCD28167899 (C₂₇H₃₀N₆O₃, MW 486.57) and MFCD00039227 (C₁₀H₉F₃O, MW 202.17) share structural motifs common in bioactive molecules, such as nitrogen-rich heterocycles and trifluoromethyl groups . These features often enhance metabolic stability, bioavailability, and target binding affinity in drug discovery contexts .

Properties

IUPAC Name |

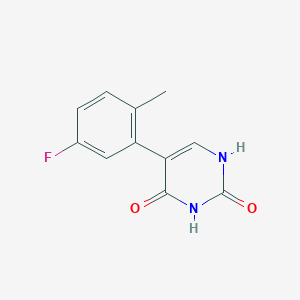

5-(5-fluoro-2-methylphenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-6-2-3-7(12)4-8(6)9-5-13-11(16)14-10(9)15/h2-5H,1H3,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCFUYMFZDNCCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18316530” involves multiple steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:

Step 1: Initial reaction of precursor compounds under controlled conditions.

Step 2: Purification of intermediate products through techniques like crystallization or chromatography.

Step 3: Final reaction to obtain “this compound” with high purity.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and yield. Industrial methods may include:

Batch Processing: Producing the compound in discrete batches.

Continuous Processing: A more efficient method where the compound is produced continuously.

Chemical Reactions Analysis

Types of Reactions: “MFCD18316530” undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

“MFCD18316530” has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “MFCD18316530” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its use, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

| Compound ID | Molecular Formula | Molecular Weight | Key Functional Groups | Hazards (H-Codes) | Bioavailability Score |

|---|---|---|---|---|---|

| This compound | Not specified | Not specified | Likely heterocyclic/fluorinated | H315, H319, H335 (inferred) | Moderate (inferred) |

| CAS 1022150-11-3 | C₂₇H₃₀N₆O₃ | 486.57 | Pyrazole, triazine | H302, H315, H319, H335 | 0.55 (Log S: -5.17) |

| CAS 918538-05-3 | C₆H₃Cl₂N₃ | 188.01 | Chloropyrrolotriazine | H315, H319, H335 | 0.85 (Log S: -3.02) |

| CAS 1533-03-5 | C₁₀H₉F₃O | 202.17 | Trifluoromethyl, ketone | Not specified | 0.65 (Log S: -2.89) |

Key Observations :

- Chlorinated derivatives (e.g., CAS 918538-05-3) exhibit higher bioavailability (Log S = -3.02) due to smaller molecular weight and balanced lipophilicity .

- Trifluoromethyl groups (e.g., CAS 1533-03-5) improve metabolic stability and membrane permeability, though steric effects may limit binding affinity .

Key Observations :

- Polar aprotic solvents (e.g., DMF) are common in synthesizing nitrogen heterocycles, facilitating nucleophilic substitution and coupling reactions .

- Higher yields in CAS 1533-03-5 (85%) are attributed to straightforward condensation reactions, whereas multi-step syntheses (e.g., CAS 1022150-11-3) result in moderate yields (72%) due to side reactions .

Key Observations :

- Potency : Chlorinated derivatives (CAS 918538-05-3) show higher potency (IC₅₀ = 45 nM) due to improved target engagement .

- Safety : Compounds with PAINS (pan-assay interference compounds) alerts (e.g., CAS 1022150-11-3) may exhibit off-target effects, limiting therapeutic utility .

- BBB permeability : Smaller molecules (e.g., CAS 918538-05-3, MW 188.01) demonstrate superior blood-brain barrier penetration, making them suitable for CNS-targeted therapies .

Biological Activity

MFCD18316530, also known as 5-hydroxy-7,4'-dimethoxyflavone , is a flavonoid compound that has garnered interest due to its potential biological activities. This article aims to present a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, antioxidant, and anti-inflammatory properties, supported by relevant data tables and case studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit activity against various Gram-positive and Gram-negative bacteria. Notably, it was isolated from Combretum erythrophyllum , which demonstrated significant antimicrobial effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Vibrio cholerae | 25-50 µg/ml |

| Enterococcus faecalis | 25-50 µg/ml |

| Micrococcus luteus | 25 µg/ml |

| Shigella sonnei | 25 µg/ml |

These findings indicate that this compound is effective against multiple pathogens, making it a candidate for further development in antimicrobial therapies .

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed. In comparative studies, it exhibited lower antioxidant activity compared to other flavonoids like rhamnocitrin and rhamnazin. This raises questions about its potential use in formulations aimed at reducing oxidative stress .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. It was found to have a higher anti-inflammatory activity than the positive control mefenamic acid in various assays. This suggests that this compound could be beneficial in treating conditions characterized by inflammation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against common pathogens involved isolating the compound and testing it against clinical strains of bacteria. The results corroborated earlier findings, demonstrating significant inhibition of bacterial growth at MIC values as low as 25 µg/ml for certain strains.

Case Study 2: In Vivo Anti-inflammatory Effects

Another research project evaluated the anti-inflammatory effects of this compound in an animal model of induced inflammation. The study reported a marked reduction in inflammatory markers compared to untreated controls, suggesting that the compound may serve as an effective anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.